3-(4-bromophenyl)-5-methyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
描述
属性
IUPAC Name |
8-(4-bromophenyl)-1-methyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN6O2/c1-27-20-17(19(30)24-22(27)31)28(13-5-8-14-6-3-2-4-7-14)21-26-25-18(29(20)21)15-9-11-16(23)12-10-15/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,24,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXILJOVRHHKKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)Br)CCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-5-methyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione typically involves multi-step reactions starting from readily available precursors. The process often includes:
Formation of the Purine Ring: This can be achieved through the cyclization of appropriate guanine derivatives.
Introduction of the Triazole Ring: This step involves the reaction of the purine derivative with hydrazine and subsequent cyclization to form the triazole ring.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography .
化学反应分析
Types of Reactions
3-(4-bromophenyl)-5-methyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives and substituted analogs, depending on the specific reagents and conditions used .
科学研究应用
3-(4-bromophenyl)-5-methyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties
作用机制
The mechanism of action of 3-(4-bromophenyl)-5-methyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors involved in cell proliferation and survival.
Pathways Involved: Inhibition of key enzymes in metabolic pathways, leading to the disruption of cellular processes and induction of apoptosis in cancer cells
相似化合物的比较
Comparison with Structurally Similar Compounds
Triazolopurine Derivatives
Compound : 3-(4-bromophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
- Key Differences :
- Substituent at position 9 : 2-Methoxyethyl vs. 3-phenylpropyl.
- Triazolo ring fusion : [4,3-e] vs. [3,4-h] in the target compound.
- The altered triazolo fusion may affect π-stacking interactions in biological targets.
Carbazole Derivatives
Compound : 1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b)
- Key Differences :
- Carbazole core vs. triazolopurine-dione.
- Nitro and methoxy substituents vs. bromophenyl and methyl groups.
- Impact :
- Carbazoles exhibit strong fluorescence and intercalation properties, whereas triazolopurines may prioritize enzyme inhibition.
- The nitro group in 7b enhances electrophilicity, contrasting with the electron-withdrawing bromine in the target compound.
Pyrazole-Triazine Derivatives
Compound : 2-Hydroxy-3-phenylazo-pyrazole[5,1-c]benzotriazine
- Key Differences :
- Azo and hydroxy groups vs. bromophenyl and dione moieties.
- Benzotriazine vs. purine-dione core.
- Impact :
- Azo groups enable photochromic properties, whereas bromophenyl groups favor halogen bonding.
- The purine-dione framework may offer superior metabolic stability compared to benzotriazines.
Table 1: Key Properties of Target Compound and Analogs
Spectroscopic Signatures
- Target Compound :
- IR : Expected C=O stretches (~1700 cm⁻¹) and C-Br (~600 cm⁻¹).
- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), methyl singlet (~2.5 ppm), and phenylpropyl protons (δ 1.5–3.0 ppm).
- Analog Comparison :
Research Implications
- Bioactivity Potential: The 4-bromophenyl group may enhance kinase inhibition (similar to brominated purines), while the 3-phenylpropyl chain could improve blood-brain barrier penetration .
- Optimization Strategies : Replacing the phenylpropyl with polar groups (e.g., methoxyethyl) might balance solubility and activity .
生物活性
3-(4-bromophenyl)-5-methyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a complex heterocyclic compound that integrates a purine and triazole ring system. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The following sections will explore its synthesis, biological activities, and relevant case studies.
- Molecular Formula: C22H19BrN6O2
- Molecular Weight: 479.3 g/mol
- CAS Number: 921511-13-9
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Purine Ring: Cyclization of guanine derivatives.
- Introduction of the Triazole Ring: Reaction with hydrazine leading to cyclization.
- Substitution Reactions: Modifications at the bromophenyl group to enhance biological activity.
Anticancer Properties
Research indicates that compounds containing triazole moieties exhibit significant anticancer properties. Specifically, the compound has been evaluated for its ability to inhibit polo-like kinase 1 (Plk1), a critical regulator in cell division often overexpressed in cancer cells. In vitro studies have demonstrated that derivatives of triazolo[3,4-h]purines can effectively inhibit Plk1 activity, leading to reduced proliferation in cancer cell lines .
Table 1: Inhibitory Activity Against Plk1
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| 3-(4-bromophenyl)-5-methyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione | TBD | Plk1 inhibition |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Triazole derivatives are known for their broad-spectrum activity against various pathogens. Preliminary studies suggest that this specific compound may inhibit bacterial growth through mechanisms that disrupt cell wall synthesis or interfere with metabolic pathways.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
Case Studies
Several studies have explored the biological activity of triazole derivatives similar to the compound :
- Study on Plk1 Inhibition: A recent study highlighted the development of triazoloquinazolinone-based inhibitors targeting Plk1 with promising results in reducing tumor growth in xenograft models .
- Antimicrobial Evaluation: A comparative study assessed various triazole compounds against common bacterial strains and found significant activity correlating with structural modifications similar to those present in our compound .
常见问题
Q. What are the recommended methods for synthesizing this compound, and how can reaction parameters be optimized?
The synthesis of triazolopurine-dione derivatives typically involves multi-step reactions, including cyclization, alkylation, and substitution. For example, analogous compounds (e.g., triazolopyrimidines) are synthesized via Friedel-Crafts alkylation or Claisen-Schmidt condensation . Key parameters to optimize include:
- Catalyst selection : Use Lewis acids (e.g., AlCl₃) for electrophilic substitutions.
- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions.
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients.
Q. How can spectroscopic techniques confirm the compound’s structural integrity?
- ¹H/¹³C NMR : Assign peaks to distinguish substituents (e.g., 4-bromophenyl protons appear as doublets at δ 7.2–7.8 ppm due to deshielding ).
- IR spectroscopy : Confirm carbonyl groups (C=O stretching at ~1650–1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns (e.g., loss of bromine or phenylpropyl groups ).
Q. What strategies are effective for improving solubility in biological assays?
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amine) at the 3-phenylpropyl chain.
- Co-solvents : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .
- Salt formation : Convert the dione moiety into sodium or potassium salts via basic hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
SAR analysis for triazolopurine-diones involves systematic substitution:
Q. How should environmental fate studies be designed to assess this compound’s persistence and ecotoxicity?
Adopt methodologies from Project INCHEMBIOL :
- Abiotic degradation : Test hydrolysis (pH 2–12) and photolysis (UV light, 254 nm) over 30 days.
- Biotic degradation : Use soil microcosms with LC-MS/MS to track metabolite formation.
- Ecotoxicology : Conduct acute toxicity assays on Daphnia magna (48h LC₅₀) and algal growth inhibition (72h IC₅₀).
Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values) be resolved?
- Assay standardization : Compare results under identical conditions (e.g., ATP concentration in kinase assays).
- Cellular context : Account for cell-line-specific expression of target proteins (e.g., CYP450 isoforms affecting metabolism ).
- Data normalization : Use reference inhibitors (e.g., staurosporine for kinase inhibition) to calibrate activity .
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Molecular docking : Use AutoDock Vina with crystal structures of purine-binding enzymes (e.g., PDB 3QKK).
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors .
Q. How can degradation pathways be mapped to identify toxic metabolites?
- LC-HRMS/MS : Profile metabolites in liver microsomes (e.g., rat S9 fraction).
- Isotope labeling : Use ¹⁴C-labeled compound to trace metabolic byproducts .
- Enzyme inhibition assays : Test metabolites against CYP450 isoforms (e.g., CYP3A4) to assess bioactivation risks .
Methodological Notes
- Experimental Design : Use randomized block designs with split-split plots for multi-variable studies (e.g., solvent polarity × temperature effects) .
- Data Validation : Cross-reference NMR assignments with DFT-calculated chemical shifts (B3LYP/6-31G* level) .
- Risk Mitigation : Include negative controls (e.g., empty vector transfection) in biological assays to rule off-target effects .
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